molecular formula C15H17NO2S2 B2613034 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705931-72-1

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2613034
CAS No.: 1705931-72-1
M. Wt: 307.43
InChI Key: ZRDBKPLGEWTOGR-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a synthetically designed heterocyclic compound that functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a particular affinity for FGFR1. Its research value is primarily in the field of oncology, where aberrant FGFR signaling is a recognized driver of tumor proliferation, angiogenesis, and survival in various cancers. The compound's mechanism of action involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. This targeted inhibition makes it a crucial pharmacological tool for investigating the specific roles of FGFR1 in cancer models and for evaluating the therapeutic potential of FGFR blockade. Beyond oncology, this molecule serves as a key chemical probe in signal transduction research , enabling the dissection of complex cellular processes governed by receptor tyrosine kinases. Its unique structure, incorporating both furan and thiophene heterocycles, also provides a sophisticated scaffold for medicinal chemistry programs aimed at developing novel kinase inhibitors with improved selectivity and pharmacokinetic profiles.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-15(10-12-4-8-19-11-12)16-5-3-14(20-9-6-16)13-2-1-7-18-13/h1-2,4,7-8,11,14H,3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDBKPLGEWTOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the furan and thiophene rings through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the compound.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It might find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (If Reported) Melting Point (°C) References
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone (Target) C₁₄H₁₅NO₂S₂ (Calculated) ~301.4 Furan-2-yl, Thiophen-3-yl, 1,4-Thiazepan N/A N/A
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone C₂₀H₁₉F₂NO₃S 391.432 Benzodioxol, Difluorophenyl, 1,4-Thiazepan N/A N/A
1-(Furan-2-yl)-2-(2H-indazol-3-yl)ethanone C₁₃H₁₀N₂O₂ 242.23 Furan-2-yl, Indazol-3-yl N/A N/A
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₃S₂ 585.62 Triazole, Phenylsulfonyl, Difluorophenyl 69% 138–141
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone C₂₀H₁₉N₃O₃S 381.45 Benzo[b]thiophen, Nitrophenyl, Piperazine 69% 138–141

Key Comparisons

Structural Complexity and Heterocyclic Diversity The target compound combines a sulfur-nitrogen 1,4-thiazepane core with oxygen (furan) and sulfur (thiophene) heterocycles. This contrasts with 2-(1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone , which retains the 1,4-thiazepane ring but substitutes benzodioxol and fluorophenyl groups. The fluorine atoms in the latter may enhance metabolic stability, while the thiophene in the target could improve π-π stacking interactions in biological systems. 1-(Furan-2-yl)-2-(2H-indazol-3-yl)ethanone shares the furan-ethanone motif but replaces the thiazepane and thiophene with an indazole ring, a nitrogen-rich system known for kinase inhibition.

1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone is synthesized via piperazine coupling, suggesting that similar strategies could introduce the thiazepane ring into the target molecule.

Physicochemical Properties

  • The target compound’s dual sulfur atoms (thiazepane and thiophene) may lower solubility compared to oxygen-rich analogs like the benzodioxol derivative .
  • Melting points for triazole- and benzo[b]thiophene-containing analogs range from 138–149°C , suggesting that the target compound’s melting point could fall within this range, though its larger heterocyclic system might increase molecular flexibility and lower the melting point.

The thiophene moiety in the target could enhance binding to cytochrome P450 enzymes, similar to econazole derivatives .

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that incorporates multiple heterocyclic structures, including furan, thiazepane, and thiophene. This structural diversity suggests potential for a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a thiazepane ring fused with furan and thiophene moieties. The unique arrangement of these functional groups contributes to its chemical reactivity and biological activity. The molecular structure can be summarized as follows:

Component Description
Furan Ring Contributes to the compound's reactivity and potential pharmacological properties.
Thiazepane Structure Known for its role in various pharmacological activities.
Thiophene Moiety Adds to the compound's complexity and may enhance biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Piperidine-mediated condensation : This method uses piperidine as a catalyst to facilitate the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones.
  • Triethylamine-mediated addition : In this approach, 2-aminoethanethiol hydrochloride reacts with chalcones under basic conditions.

These synthetic routes are crucial for producing the compound with desired purity and yield.

Biological Activity

Research indicates that compounds containing furan, thiazepane, and thiophene structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
  • Antifungal Properties : Some derivatives have demonstrated efficacy against fungal infections.
  • Anticancer Potential : The unique interactions of this compound with biological targets may lead to anticancer effects.

Case Studies

Recent studies exploring the biological activity of related compounds have highlighted several key findings:

  • Antimicrobial Efficacy : A study found that thiazepane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties .
  • Cytotoxicity Against Cancer Cells : Research on structurally similar compounds revealed cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound could yield promising anticancer agents .
  • Mechanism of Action Studies : Interaction studies are crucial for understanding how this compound interacts with specific biological targets such as enzymes or receptors. Preliminary data suggest modulation of enzyme activity, which could be responsible for its observed biological effects .

Pharmacological Implications

The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in other similar compounds. This specificity could lead to:

  • Novel Therapeutic Agents : Given its diverse biological activities, this compound holds promise for development into new therapeutic agents targeting specific diseases.

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